N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide
Description
N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a thienopyrimidine moiety, and a methylacetamide group
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S2/c1-3-21-16(23)15-13(7-8-24-15)19-17(21)25-10-14(22)20(2)12-6-4-5-11(18)9-12/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXPHLWFWQENRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N(C)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the thienopyrimidine core. This is followed by the introduction of the chlorophenyl group and the methylacetamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide can be compared with other similar compounds, such as:
N-(4-chloro-3-nitrophenyl)-N’-(3-methylphenylureido)oxamide: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Thienopyrimidine derivatives: These compounds have a similar core structure but may vary in their substituents, leading to different chemical and biological properties.
Biological Activity
N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C18H18ClN3O2S
- Molecular Weight : 407.944 g/mol
- CAS Number : 335399-48-9
The presence of the chlorophenyl and thieno[3,2-d]pyrimidine moieties suggests potential interactions with biological targets, which could lead to various pharmacological effects.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thienopyrimidine structures have been tested against various bacterial and fungal strains. The results indicated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Properties
The compound's structure suggests potential anticancer activity. In vitro studies have demonstrated that related thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). For example, one study reported an IC50 value of 0.39 µM for a similar compound against HCT116 cells, indicating potent cytotoxicity .
The mechanisms underlying the biological activities of these compounds often involve:
- Inhibition of Enzymatic Activity : Many thienopyrimidine derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The ability to trigger programmed cell death pathways is a critical factor in their anticancer efficacy.
- Antimicrobial Mechanisms : Compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.
Table 1: Summary of Biological Activities
Case Study: Synthesis and Evaluation
A recent study synthesized several analogs of this compound to evaluate their biological activity. The synthesis involved multi-step organic reactions leading to compounds that were screened for their antimicrobial and anticancer properties.
The results indicated that modifications to the sulfur-containing moiety significantly impacted the biological activity, suggesting that this group plays a crucial role in the interaction with biological targets .
Q & A
Q. What are the primary synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves coupling a thieno[3,2-d]pyrimidinone core with a substituted acetamide via sulfanyl linkage. Key steps include:
- Sulfanyl bridge formation : Use of thiourea or thiol intermediates under basic conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution .
- Purity optimization : Recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) and characterization via HPLC (≥95% purity thresholds) .
- Catalytic strategies : Palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) may improve regioselectivity in heterocyclic intermediates .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
-
X-ray crystallography : Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing folded conformations). Example parameters (monoclinic P2₁/c):
Parameter Value Unit cell (Å) a = 18.220, b = 8.118, c = 19.628 β angle (°) 108.76 V (ų) 2748.9 Data collection Bruker SMART APEXII with ω/φ scans . -
Spectroscopy :
- ¹H/¹³C NMR : Assign sulfanyl (–S–) and carbonyl (C=O) groups via chemical shifts (δ 2.5–3.5 ppm for –SCH₂–; δ 170–175 ppm for C=O).
- FT-IR : Confirm thioamide vibrations (∼1250 cm⁻¹) and carbonyl stretches (∼1680 cm⁻¹) .
Q. How do intramolecular hydrogen bonds influence conformational stability?
Intramolecular N–H⋯N bonds between the pyrimidine NH and adjacent nitrogen atoms enforce planar geometry, reducing rotational freedom. This is critical for maintaining bioactivity in related derivatives . Stabilization energy can be quantified via DFT calculations (e.g., B3LYP/6-31G** level) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for structurally similar analogs?
- Database surveys : Cross-reference with the Cambridge Structural Database (e.g., pyrimidine sulfanyl acetamide derivatives) to identify trends in bond angles/ligand orientations .
- Validation protocols : Compare experimental data (e.g., unit cell parameters, R factors) with literature analogs. For example, dihedral angles between pyrimidine and chlorophenyl rings vary from 42° to 67° depending on substituents .
Q. What methodological approaches are used to analyze substituent effects on biological activity in thieno[3,2-d]pyrimidinone derivatives?
- Structure-Activity Relationship (SAR) :
- Assays : Use in vitro kinase inhibition assays (IC₅₀) paired with molecular docking (e.g., AutoDock Vina) to correlate substituent placement with activity .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- LC-MS/MS : Monitor reaction mixtures for sulfoxide formation (–S– to –SO–) under oxidative conditions.
- Stability studies : Accelerated thermal degradation (40–60°C) in varying pH buffers identifies hydrolytically labile sites (e.g., acetamide C–N bonds) .
Q. What role do crystal packing interactions play in modulating physicochemical properties?
Q. How can researchers validate the reproducibility of synthetic protocols across labs?
- Round-robin testing : Share standardized protocols (e.g., solvent ratios, catalyst loadings) between labs and compare yields/purity via interlaboratory studies.
- Quality control : Use certified reference materials (CRMs) for NMR and HPLC calibration .
Q. What are the challenges in scaling up synthesis without compromising stereochemical integrity?
Q. How can computational tools predict metabolic pathways or toxicity profiles?
- ADMET prediction : Use software like SwissADME or ProTox-II to model hepatic metabolism (e.g., cytochrome P450 interactions) and identify potential toxicophores (e.g., reactive thiols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
